molecular formula C11H15NO2 B591619 (3-(Benzylamino)oxetan-3-yl)methanol CAS No. 1195684-52-6

(3-(Benzylamino)oxetan-3-yl)methanol

Cat. No. B591619
M. Wt: 193.246
InChI Key: SEDZCEIWWDXJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-(Benzylamino)oxetan-3-yl)methanol” is a chemical compound with the molecular formula C11H15NO2 . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of oxetane derivatives, such as “(3-(Benzylamino)oxetan-3-yl)methanol”, has been a topic of interest in recent years. The four-membered oxetane ring is known for its contrasting behaviors: its stability in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . Various methods have been developed to synthesize oxetane-containing compounds .


Molecular Structure Analysis

The molecular structure of “(3-(Benzylamino)oxetan-3-yl)methanol” consists of an oxetane ring, a benzylamino group, and a methanol group . The oxetane ring is a four-membered cyclic ether, which is known for its stability and reactivity .


Chemical Reactions Analysis

Oxetanes, including “(3-(Benzylamino)oxetan-3-yl)methanol”, are known for their propensity to undergo ring-opening reactions . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .


Physical And Chemical Properties Analysis

“(3-(Benzylamino)oxetan-3-yl)methanol” has a molecular weight of 193.246. More detailed physical and chemical properties are not available in the retrieved sources .

Scientific Research Applications

Synthesis and Drug Development

(3-(Benzylamino)oxetan-3-yl)methanol derivatives are recognized for their potential in synthesizing structurally diverse compounds with pharmaceutical relevance. For instance, a study explored the synthesis of 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives using 3-oxetan-3-tert-butylsulfinimine and substituted aromatic amines. The resultant diaminooxetane derivatives are considered valuable as bioisosteric alternatives to isopropylidenediamines and urea derivatives, which hold promise for future drug discovery (Ugale & Gholap, 2017).

Enzymatic Reaction Mimicry

Research has also leveraged the chemistry of benzylamine derivatives to mimic enzymatic reactions, specifically the oxidation of amines by quinone cofactors. A study highlighted the efficient catalysis of benzylamine autorecycling oxidation by quinonoid model cofactors, underlining the potential of these reactions in understanding and replicating enzymatic processes (Largeron & Fleury, 2000).

Catalysis and Material Science

In the realm of catalysis and material science, derivatives of (3-(Benzylamino)oxetan-3-yl)methanol are involved in facilitating complex reactions and creating novel materials. For example, one study described the creation of a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand that forms a stable complex with CuCl. This complex acts as a potent catalyst for Huisgen 1,3-dipolar cycloadditions, showcasing low catalyst loadings and high compatibility with free amino groups, marking its significance in the field of catalysis (Ozcubukcu et al., 2009).

Future Directions

The future directions for the research and application of “(3-(Benzylamino)oxetan-3-yl)methanol” and similar oxetane derivatives are promising. Their unique properties make them attractive motifs for an ever-increasing range of applications in the chemical sciences . The development of novel methods for oxetane synthesis and incorporation, as well as the utilization of the reactivity of oxetanes in the synthesis of complex molecules, are areas of ongoing research .

properties

IUPAC Name

[3-(benzylamino)oxetan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-7-11(8-14-9-11)12-6-10-4-2-1-3-5-10/h1-5,12-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDZCEIWWDXJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CO)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Benzylamino)oxetan-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.